2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a sophisticated compound with a multi-faceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can be achieved through a series of well-orchestrated chemical reactions. Typically, the process might involve:
Formation of the Pyrrolidine Core: : Starting with a fluorophenyl derivative, a cyclization reaction to form the pyrrolidine core.
Incorporation of the Benzo[d]imidazole Ring: : A coupling reaction with a benzimidazole derivative under catalytic conditions.
Amidation: : Introduction of the acetamide group via an amidation reaction, often employing reagents such as isopropylamine and phenylacetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, ensuring optimal yields and purity. This involves precise control of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the pyrrolidine ring, yielding various oxidized derivatives.
Reduction: : Reduction reactions can modify the benzimidazole or pyrrolidine rings, often using reagents like lithium aluminum hydride.
Substitution: : The fluorophenyl group provides a site for nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like sodium azide or halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Alcohol derivatives or fully reduced hydrocarbon chains.
Substitution: : Introduction of various substituents like alkyl, aryl, or halo groups depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysts: : The compound's structure allows it to function as a ligand in coordination chemistry, aiding in the formation of catalytically active complexes.
Organic Synthesis: : Utilized as a building block in the synthesis of more complex organic molecules.
Biology
Drug Development:
Biological Studies: : Used as a probe to study biochemical pathways and mechanisms.
Medicine
Therapeutic Agents: : Potential in developing new therapeutic agents for treating various diseases owing to its unique structural properties.
Industry
Material Science: : Utilized in the production of advanced materials with specific functional properties.
Chemical Industry: : Employed in the synthesis of intermediates for various industrial chemical processes.
Mechanism of Action
The compound's mechanism of action is largely dependent on its molecular structure, which enables it to interact with specific molecular targets and pathways. The benzo[d]imidazole and pyrrolidinyl rings allow for significant binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can influence pathways involved in disease progression, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structural motifs, 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide stands out due to:
Its specific fluorophenyl substitution which provides distinctive chemical reactivity.
The combination of benzo[d]imidazole and pyrrolidinyl rings which enhances its binding affinity and specificity for biological targets.
List of Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-N-phenylacetamide
N-(2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2-(2-(1H-benzo[d]imidazol-1-yl)-N-isopropylacetamide)
This compound, with its unique structural and functional attributes, offers promising applications across various scientific domains, making it a subject of considerable interest for further research and development.
Properties
IUPAC Name |
2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c1-19(2)33(21-10-4-3-5-11-21)27(35)18-32-25-15-9-7-13-23(25)30-28(32)20-16-26(34)31(17-20)24-14-8-6-12-22(24)29/h3-15,19-20H,16-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHSVPAQDIAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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